Cas no 156589-97-8 (Cyclobutanecarbothioamide)
Cyclobutanecarbothioamide Chemical and Physical Properties
Names and Identifiers
-
- Cyclobutanecarbothioamide
- cyclobutancarbothioamide
- SCHEMBL1127536
- EN300-110311
- DTXSID10622838
- MFCD09757542
- FT-0750047
- SY139742
- TTWOGACPCNPSNB-UHFFFAOYSA-N
- AKOS006239263
- F1913-0023
- CS-0308165
- N12939
- 156589-97-8
- DB-011220
-
- MDL: MFCD09757542
- Inchi: 1S/C5H9NS/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7)
- InChI Key: TTWOGACPCNPSNB-UHFFFAOYSA-N
- SMILES: S=C(C1CCC1)N
Computed Properties
- Exact Mass: 115.04600
- Monoisotopic Mass: 115.04557046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 86.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 58.1Ų
Experimental Properties
- PSA: 58.11000
- LogP: 1.77290
Cyclobutanecarbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C991188-10mg |
Cyclobutanecarbothioamide |
156589-97-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C991188-50mg |
Cyclobutanecarbothioamide |
156589-97-8 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C991188-100mg |
Cyclobutanecarbothioamide |
156589-97-8 | 100mg |
$ 275.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1187338-1g |
Cyclobutanecarbothioamide |
156589-97-8 | 95% | 1g |
$570 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378835-100mg |
Cyclobutanecarbothioamide |
156589-97-8 | 95% | 100mg |
¥1883 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378835-250mg |
Cyclobutanecarbothioamide |
156589-97-8 | 95% | 250mg |
¥3118 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378835-500mg |
Cyclobutanecarbothioamide |
156589-97-8 | 95% | 500mg |
¥4586 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378835-1g |
Cyclobutanecarbothioamide |
156589-97-8 | 95% | 1g |
¥5323 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378835-5g |
Cyclobutanecarbothioamide |
156589-97-8 | 95% | 5g |
¥18718 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378835-10g |
Cyclobutanecarbothioamide |
156589-97-8 | 95% | 10g |
¥29925 | 2023-04-15 |
Cyclobutanecarbothioamide Suppliers
Cyclobutanecarbothioamide Related Literature
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Cyclobutanecarbothioamide
Cyclobutanecarbothioamide: A Comprehensive Overview
Cyclobutanecarbothioamide, also known by its CAS number 156589-97-8, is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its cyclobutane ring structure, which imparts it with distinctive chemical properties. The term cyclobutane refers to a four-membered carbon ring, while carbothioamide indicates the presence of a thiourea functional group. This combination makes Cyclobutanecarbothioamide a versatile molecule with potential applications in various industries.
The synthesis of Cyclobutanecarbothioamide involves advanced chemical methodologies, including but not limited to, cycloaddition reactions and thiolation processes. Recent studies have explored the use of transition metal catalysts to enhance the efficiency of these reactions, leading to higher yields and purer products. The compound's structure has been analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing insights into its spatial arrangement and electronic properties.
One of the most intriguing aspects of Cyclobutanecarbothioamide is its reactivity. The cyclobutane ring is known for its strain energy, which makes it highly reactive under certain conditions. This property has been leveraged in various chemical transformations, including ring-opening reactions and polymerization processes. Researchers have also investigated the compound's ability to act as a building block for more complex molecules, such as pharmaceutical agents and advanced materials.
In terms of applications, Cyclobutanecarbothioamide has shown promise in the field of drug discovery. Its ability to form stable complexes with metal ions has led to its exploration as a potential ligand in metalloenzyme mimics and drug delivery systems. Additionally, the compound's unique electronic properties make it a candidate for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
The environmental impact of Cyclobutanecarbothioamide is another area of active research. Studies have been conducted to assess its biodegradability and toxicity levels. Preliminary findings suggest that the compound exhibits low toxicity towards aquatic organisms, which is a positive indicator for its safe use in industrial settings. However, further research is needed to fully understand its long-term effects on ecosystems.
From a manufacturing standpoint, the production of Cyclobutanecarbothioamide requires stringent quality control measures to ensure consistency and purity. Modern manufacturing facilities utilize state-of-the-art equipment and automation technologies to achieve high standards of product quality. The compound is typically packaged in inert containers to prevent degradation during storage and transportation.
In conclusion, Cyclobutanecarbothioamide, CAS number 156589-97-8, is a fascinating compound with a wide range of potential applications. Its unique chemical structure and reactivity make it an invaluable tool in various scientific disciplines. As research continues to uncover new insights into its properties and uses, it is likely that this compound will play an increasingly important role in both academic and industrial settings.
156589-97-8 (Cyclobutanecarbothioamide) Related Products
- 313371-76-5(Cyclohexanecarbothioamide,4-butyl-)
- 2126144-44-1((1s,4s)-4-methylcyclohexane-1-carbothioamide, cis)
- 42202-73-3(Cyclopentanecarbothioamide)
- 98278-52-5(2-ethylbutanethioamide)
- 7598-36-9([1,1'-Bicyclohexyl]-4-carbothioamide,cis-)
- 1514339-64-0(2,2-dimethylcyclopropane-1-carbothioamide)
- 2137691-11-1(spiro[2.3]hexane-5-carbothioamide)
- 1468689-96-4(2-CYCLOBUTYLETHANETHIOAMIDE)
- 7390-42-3(Cyclohexanecarbothioamide)
- 50543-85-6(adamantane-1-carbothioamide)